Dopamine glucuronide
Dopamine glucuronide
Dopamine glucuronide belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Dopamine glucuronide is soluble (in water) and a moderately acidic compound (based on its pKa). Dopamine glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dopamine glucuronide is primarily located in the cytoplasm.
Dopamine glucuronide is a glucosiduronic acid.
Dopamine glucuronide is a glucosiduronic acid.
Brand Name:
Vulcanchem
CAS No.:
38632-24-5
VCID:
VC20813998
InChI:
InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1
SMILES:
C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Molecular Formula:
C₁₄H₁₉NO₈
Molecular Weight:
329.3 g/mol
Dopamine glucuronide
CAS No.: 38632-24-5
Cat. No.: VC20813998
Molecular Formula: C₁₄H₁₉NO₈
Molecular Weight: 329.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dopamine glucuronide belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Dopamine glucuronide is soluble (in water) and a moderately acidic compound (based on its pKa). Dopamine glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dopamine glucuronide is primarily located in the cytoplasm. Dopamine glucuronide is a glucosiduronic acid. |
|---|---|
| CAS No. | 38632-24-5 |
| Molecular Formula | C₁₄H₁₉NO₈ |
| Molecular Weight | 329.3 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
| Standard InChI Key | CQASRCDNLNMIJY-BYNIDDHOSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
| SMILES | C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator